molecular formula C11H22ClNO B1426424 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride CAS No. 1220016-34-1

2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride

Cat. No.: B1426424
CAS No.: 1220016-34-1
M. Wt: 219.75 g/mol
InChI Key: VVHCVAWVCOZHDT-UHFFFAOYSA-N
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Description

2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its unique properties. It belongs to the class of piperidine derivatives, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride typically involves the reaction of cyclopropylmethanol with 2-(2-chloroethyl)piperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Cyclopropylmethoxy)ethyl]piperidine
  • 2-(2-(Cyclopropylmethoxy)ethyl)piperidine hydrochloride

Uniqueness

2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride stands out due to its specific chemical structure, which imparts unique physicochemical properties. Its cyclopropylmethoxy group and piperidine ring contribute to its stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-[2-(cyclopropylmethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-2-7-12-11(3-1)6-8-13-9-10-4-5-10;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHCVAWVCOZHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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